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Hafnium telluride

Thermoelectrics Electronic transport Transition metal dichalcogenides

Hafnium telluride (HfTe₂), also referred to as hafnium ditelluride, is a layered transition-metal dichalcogenide (TMD) crystallizing in the hexagonal 1T-CdI₂-type structure. It is classified as a semimetal with a small negative band overlap of approximately 0.3 eV between the Te 5p valence band and the Hf 5d conduction band , and is increasingly studied as a topological semimetal candidate.

Molecular Formula HfTe2
Molecular Weight 433.7 g/mol
CAS No. 39082-23-0
Cat. No. B3342874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium telluride
CAS39082-23-0
Molecular FormulaHfTe2
Molecular Weight433.7 g/mol
Structural Identifiers
SMILES[Te]=[Hf]=[Te]
InChIInChI=1S/Hf.2Te
InChIKeyBCMXGUYIVFZMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Telluride (HfTe₂, CAS 39082-23-0) Baseline Properties and Scientific Procurement Context


Hafnium telluride (HfTe₂), also referred to as hafnium ditelluride, is a layered transition-metal dichalcogenide (TMD) crystallizing in the hexagonal 1T-CdI₂-type structure [1]. It is classified as a semimetal with a small negative band overlap of approximately 0.3 eV between the Te 5p valence band and the Hf 5d conduction band [2], and is increasingly studied as a topological semimetal candidate [3]. Its principal distinction within the TMD family lies in its combination of robust metallic conductivity (~1600 S/cm at room temperature), large nonsaturating magnetoresistance in the absence of Dirac or Weyl points, and the observation of an excitonic charge-density-wave ground state without lattice distortion in the atomically thin limit.

Why Hafnium Telluride (HfTe₂) Cannot Be Generically Substituted by Other Group-IV or Group-VI Telluride TMDs


Although HfTe₂ shares a common 1T layered structure with ZrTe₂, and an iso-electronic metal center with HfSe₂ and HfS₂, the quantitative divergence in electronic ground state—semimetallic with ~0.3 eV band overlap vs. semiconducting with 0.55–0.62 eV band gaps in HfSe₂/HfS₂—produces fundamentally different transport regimes [1]. Furthermore, in contrast to MoTe₂ and WTe₂, which exhibit large magnetoresistance driven by topologically protected Weyl points, HfTe₂ achieves a nonsaturating MR of 1350% at 2 K and 9 T without any Dirac or Weyl character, implying a distinct electronic mechanism [2]. Most critically, atomically thin HfTe₂ manifests a charge-density-wave (CDW) state consistent with excitonic insulator formation in the absence of structural distortion, a phenomenon not replicated in the lattice-driven CDW of TiSe₂ [3]. These differences mean that substituting HfTe₂ with a structural or chalcogenide analog will alter, not merely shift, the key physical observables that drive device performance.

Quantitative Differentiation Evidence for Hafnium Telluride (HfTe₂) Relative to Closest Structural and Functional Analogs


Electrical Conductivity of HfTe₂ vs. HfSe₂: A Room-Temperature Transport Switch of Over Three Orders of Magnitude

In a systematic experimental study of the Hf(Se,Te)₂ solid solution across x = 0 to 1, HfTe₂ (x = 0) displays metallic conduction with an electrical conductivity of ~1600 S/cm at room temperature, whereas its isostructural sibling HfSe₂ (x = 1) exhibits semiconducting conduction with a conductivity of only 0.33 S/cm—a difference of approximately 4,850-fold [1]. This three-order-of-magnitude gulf is rooted in a qualitative band-structure divergence: HfSe₂ possesses a finite band gap, while HfTe₂ is a semimetal with negligible or zero gap [1]. A researcher requiring high in-plane conductivity cannot compensate by simply doping HfSe₂ to the level of HfTe₂ without fundamentally altering the band structure.

Thermoelectrics Electronic transport Transition metal dichalcogenides

Magnetoresistance Mechanism: HfTe₂'s 1350% MR Without Dirac/Weyl Points vs. MoTe₂ and WTe₂

A combined experimental and theoretical study measured a large nonsaturating magnetoresistance of 1350% in HfTe₂ single crystals at T = 2 K and μ₀H = 9 T, explicitly in the absence of Dirac or Weyl points [1]. This contrasts with MoTe₂ and WTe₂, whose large MR values are attributed to their classification as type-II Weyl semimetals [1]. The key differentiation is that HfTe₂'s MR originates from a different electronic mechanism—semimetallic band overlap with high carrier compensation—rather than topological protection, making it an appealing testbed for disentangling topology-driven from band-overlap-driven magnetotransport [1]. In higher-quality crystals grown by Te self-flux, the MR effect reaches more than 9,400% at low temperature [2].

Magnetoresistance Spintronics Topological materials

Excitonic Charge-Density-Wave Ground State Without Lattice Distortion: HfTe₂ vs. TiSe₂

In atomically thin HfTe₂, angle-resolved photoemission spectroscopy (ARPES) reveals a metal–insulator transition, an opening gap, band renormalization, and the emergence of replica bands at low temperature, consistent with a charge-density-wave (CDW) ground state [1]. Crucially, Raman spectroscopy shows no sign of lattice distortion within the detection limit, and electron doping substantially raises the transition temperature by improving electron–hole carrier balance [1]. This is in marked contrast to the prototypical CDW system 1T-TiSe₂, where the CDW transition at ~200 K is accompanied by a well-characterized 2×2×2 superlattice structural distortion [2]. The absence of a structural component in HfTe₂'s CDW strengthens the case for a purely electronic (excitonic insulator) mechanism, making HfTe₂ a cleaner platform for studying exciton condensation physics [1].

Excitonic insulator Charge density wave Quantum materials

Thermoelectric Power Factor at 600 K: HfTe₂ Outperforms HfSe₂ by 24-Fold

The complementary thermoelectric transport data from the Hf(Se,Te)₂ solid-solution study reveals that while HfTe₂ has a low Seebeck coefficient of ~17 μV/K (typical of a metal), its high electrical conductivity of ~1600 S/cm yields a power factor (PF = σS²) of 0.24 mW/m·K² at 600 K [1]. In comparison, HfSe₂ exhibits a high Seebeck coefficient of ~730 μV/K, but its extremely low conductivity (0.33 S/cm) limits its PF to only 0.01 mW/m·K² at the same temperature [1]. The superiority of HfTe₂ is driven by a carrier concentration of ~10²¹ cm⁻³ and a density-of-states effective mass of ~0.91 m₀ [1].

Thermoelectrics Power factor Energy harvesting

Predicted Room-Temperature Phonon-Limited Mobility >2,500 cm²/V·s in HfTe₂ Among 14 Screened TMDs

A first-principles deformation-potential screening of 14 MX₂ (M = Mo, W, Sn, Hf, Zr, Pt; X = S, Se, Te) compounds identified only three candidates—HfTe₂, HfSe₂, and MoTe₂—as simultaneously possessing a finite band gap and phonon-limited electron mobility exceeding 2,500 cm²/V·s at room temperature [1]. While HfSe₂ meets these criteria, its actual measured conductivity at room temperature is three orders of magnitude lower than HfTe₂ (see Evidence Item 1), making HfTe₂ the only member of the HfX₂ family that combines the high predicted mobility with a metallic/semimetallic conduction channel suitable for low-resistance interconnects [1].

2D semiconductors Electron mobility Field-effect transistors

Semimetallic Persistence Across All Layer Thicknesses in HfTe₂ vs. Insulating HfS₂ and HfSe₂

First-principles calculations on the HfX₂ (X = S, Se, Te) family demonstrate that both bulk and thin-film (1–6 layers) HfS₂ and HfSe₂ are insulating with band gaps that decrease with increasing layer number, whereas HfTe₂ remains semimetallic irrespective of layer count [1]. The HfTe₂ monolayer, under HSE06 and GGA+U (U = 4.6 eV) calculations, shows excellent agreement with experimental ARPES data, confirming its semimetallic character down to the 2D limit [1]. This thickness-invariant semimetallic behavior is unique among the HfX₂ trio, eliminating the band-gap engineering complication that researchers face when thinning HfS₂ or HfSe₂.

Thin films Band structure engineering Thickness-dependent properties

Procurement-Driven Application Scenarios for Hafnium Telluride (HfTe₂) Based on Quantified Differentiation Evidence


Fundamental Magnetotransport Studies Requiring a Non-Topological Large-MR Reference System

HfTe₂'s 1,350% (up to 9,400% in flux-grown crystals) nonsaturating magnetoresistance at low temperature, achieved in the absence of Dirac or Weyl points [1], makes it an essential procurement choice for research groups aiming to decouple band-overlap-driven MR from topologically protected MR. Unlike MoTe₂ and WTe₂, where Weyl physics dominates, HfTe₂ provides a clean semimetallic platform for isolating the role of carrier compensation and Fermi-surface geometry in large MR [1].

Low-Dimensional Excitonic Insulator and Charge-Density-Wave Research

The demonstration of a metal–insulator CDW transition in atomically thin HfTe₂ without Raman-detectable lattice distortion [2] positions this compound as the premier material for studying purely electronic (excitonic) CDW mechanisms. Researchers who have been limited by the structural CDW in TiSe₂ can use HfTe₂ to investigate exciton condensation physics in isolation from lattice degrees of freedom [2].

Thermoelectric Power Generation at Moderate Temperatures (400–600 K)

With a power factor of 0.24 mW/m·K² at 600 K—24 times that of HfSe₂—and a high electrical conductivity of ~1,600 S/cm [3], HfTe₂ is the rational choice among Hf-based TMDs for thermoelectric module architectures where high current delivery and low Joule heating are prioritized over Seebeck voltage magnitude. The high carrier concentration of ~10²¹ cm⁻³ ensures metallic-level conductivity without heavy doping [3].

Thickness-Insensitive Semimetallic Electrodes in 2D Heterostructure Devices

Because HfTe₂ remains semimetallic from bulk down to a single monolayer, in contrast to HfS₂ and HfSe₂ whose band gaps vary strongly with layer number [4], it is the preferred candidate for 2D van der Waals heterostructure contacts where uniform electronic properties must be maintained across layers of varying thickness. This eliminates the complex layer-number engineering required when using semiconducting HfX₂ analogs [4].

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